Uncharted Territory: The Crystallographic Landscape of N-(Benzyloxycarbonyl)-5-bromo-2-methylaniline
Uncharted Territory: The Crystallographic Landscape of N-(Benzyloxycarbonyl)-5-bromo-2-methylaniline
A comprehensive search of publicly available crystallographic databases and scientific literature has revealed a notable absence of published single-crystal X-ray diffraction data for the title compound, N-(Benzyloxycarbonyl)-5-bromo-2-methylaniline. While this particular derivative of 5-bromo-2-methylaniline remains uncharacterized in the solid state, an exploration of structurally related compounds can provide valuable insights for researchers in drug development and materials science. This guide will, therefore, pivot to a discussion of analogous structures, offering a framework for potential experimental approaches and expected structural motifs.
While direct crystallographic data for N-(Benzyloxycarbonyl)-5-bromo-2-methylaniline is not available, the synthesis of the parent compound, 5-bromo-2-methylaniline, is well-documented. It can be synthesized from 4-bromo-2-nitrotoluene.[1] This aniline derivative serves as a crucial building block in the synthesis of various organic compounds, including those with potential pharmaceutical applications.[1][2]
Insights from Analogous Crystal Structures
To approximate the potential solid-state behavior of N-(Benzyloxycarbonyl)-5-bromo-2-methylaniline, we can examine the crystal structures of molecules containing similar functional groups. For instance, the crystal structure of benzyl N′-[(E)-5-bromo-2-hydroxybenzylidene]hydrazinecarboxylate, which also contains a bromo-substituted aromatic ring and a benzyl group, has been determined.[3] This compound crystallizes in the monoclinic space group P21/c and features strong intramolecular hydrogen bonds.[3] Such interactions are crucial in dictating the overall molecular conformation and crystal packing.
Similarly, the crystallographic analysis of 5-Bromo-2-(phenylamino)benzoic acid reveals a twisted molecular conformation with a significant dihedral angle between the aromatic rings due to steric hindrance.[4] This molecule also forms dimers in the solid state through hydrogen bonding between the carboxylic acid groups.[4] These examples underscore the importance of intermolecular forces in the crystal engineering of aniline derivatives.
A Hypothetical Experimental Workflow for Crystallographic Analysis
For researchers aiming to determine the crystal structure of N-(Benzyloxycarbonyl)-5-bromo-2-methylaniline, a systematic approach to crystallization and X-ray diffraction analysis would be essential. The following protocol outlines a potential workflow, drawing upon established methodologies.
Step 1: High-Purity Synthesis and Crystallization Screening
The initial and most critical step is the synthesis and purification of N-(Benzyloxycarbonyl)-5-bromo-2-methylaniline to a high degree of purity (>97%). The presence of impurities can significantly hinder crystallization. Once a pure sample is obtained, a comprehensive crystallization screen should be performed. This involves dissolving the compound in a variety of solvents and employing different crystallization techniques such as slow evaporation, vapor diffusion, and cooling.
Figure 1: Experimental Workflow for Crystallographic Analysis
A generalized workflow for obtaining and analyzing the crystal structure of a novel compound.
Step 2: Single-Crystal X-ray Diffraction
Once suitable single crystals are obtained, a crystal of appropriate size and quality would be selected and mounted on a diffractometer.[5] Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The X-ray source is often a molybdenum or copper rotating anode or a synchrotron beamline.[6][7]
Table 1: Hypothetical Data Collection and Refinement Parameters
| Parameter | Typical Value/Method | Rationale |
| Diffractometer | Bruker APEX II or similar | Commonly used for single-crystal X-ray diffraction.[5] |
| X-ray Source | Mo Kα (λ = 0.71073 Å) | Provides good resolution for organic molecules. |
| Temperature | 100(2) K | Reduces thermal motion, leading to more precise atomic positions. |
| Data Collection | ω and φ scans | Standard method to collect a complete dataset. |
| Structure Solution | Direct Methods (e.g., SHELXT) | A common and effective method for solving the phase problem. |
| Structure Refinement | Full-matrix least-squares on F² | Standard procedure to refine the atomic model against the experimental data. |
Step 3: Structure Solution, Refinement, and Validation
The collected diffraction data would then be processed to solve and refine the crystal structure. The initial structure solution would likely be achieved using direct methods, followed by refinement using full-matrix least-squares methods. The final structural model would be validated using standard crystallographic software to ensure its quality and accuracy.
Conclusion
While the crystal structure of N-(Benzyloxycarbonyl)-5-bromo-2-methylaniline remains to be elucidated, the methodologies for its determination are well-established. Insights from the crystal structures of analogous compounds suggest that hydrogen bonding and steric effects will likely play a significant role in its solid-state conformation and packing. The successful crystallographic analysis of this compound would be a valuable addition to the structural database, providing a deeper understanding of the interplay of functional groups in this class of molecules and aiding in the rational design of new materials and pharmaceutical agents.
References
- Wolf, C., et al. (2006). Ullman Reaction. [Source details not fully provided in search results]
-
Honbo, T., et al. (2024). An ultra-bright X-ray generator FR-E (RIGAKU) was used with a Cu Kα X-ray source. ACS Applied Polymer Materials, 6(21), 13217-13227. [Link]
-
CORE. (2007, November 27). X-ray Diffraction and DFT Studies of 2-Methoxy-5-phenylaniline. CORE. [Link]
-
Sinsheimer, J., et al. (n.d.). Fabrication and testing of a newly designed slit system for depth-resolved X-ray diffraction measurements. Brookhaven National Laboratory. [Link]
-
Beilstein Journal of Organic Chemistry. (2024, September 2). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry. [Link]
-
Digital CSIC. (2025, September 27). Journal of Molecular Structure. Digital CSIC. [Link]
-
Beilstein Journal of Organic Chemistry. (2022, May 11). Search Results. Beilstein Journal of Organic Chemistry. [Link]
-
PMC. (2022, October 1). Syntheses and crystal structures of benzyl N′-[(E)-2-hydroxybenzylidene]hydrazinecarboxylate and benzyl N. PMC. [Link]
Sources
- 1. 5-Bromo-2-methylaniline | 39478-78-9 [chemicalbook.com]
- 2. BJOC - Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation [beilstein-journals.org]
- 3. Syntheses and crystal structures of benzyl N′-[(E)-2-hydroxybenzylidene]hydrazinecarboxylate and benzyl N′-[(E)-5-bromo-2-hydroxybenzylidene]hydrazinecarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Bromo-2-(phenylamino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 6. dspace.jaist.ac.jp [dspace.jaist.ac.jp]
- 7. bnl.gov [bnl.gov]
